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  • Product: 1-(Nitromethyl)cyclohex-1-ene
  • CAS: 5330-61-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Mechanistic Profiling of 1-(Nitromethyl)cyclohex-1-ene

As a Senior Application Scientist, I frequently encounter the need to unambiguously characterize reactive intermediates in drug discovery pipelines. 1-(Nitromethyl)cyclohex-1-ene (CAS: 5330-61-0) is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to unambiguously characterize reactive intermediates in drug discovery pipelines. 1-(Nitromethyl)cyclohex-1-ene (CAS: 5330-61-0) is a highly versatile building block, routinely deployed in the synthesis of spirocyclic scaffolds, functionalized amines, and complex pharmaceutical precursors.

This technical guide provides an in-depth, self-validating framework for the structural elucidation of 1-(nitromethyl)cyclohex-1-ene using high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind both the chemical shifts and the instrument acquisition parameters, researchers can ensure absolute data integrity.

Chemical Context & Mechanistic Synthesis

The synthesis of 1-(nitromethyl)cyclohex-1-ene is classically achieved via a base-catalyzed Henry (nitroaldol) reaction between cyclohexanone and nitromethane. This initial step forms 1-(nitromethyl)cyclohexanol, which is subsequently subjected to dehydration (often using acetic anhydride or mesyl chloride/triethylamine) to yield the thermodynamically favored endocyclic alkene. The structural identity and physical properties of this compound are well-documented in the [1] and the [2].

Synthesis A Cyclohexanone + Nitromethane B 1-(Nitromethyl) cyclohexanol A->B Henry Reaction (Base cat.) C 1-(Nitromethyl) cyclohex-1-ene B->C Dehydration (-H2O)

Synthetic pathway of 1-(nitromethyl)cyclohex-1-ene via the Henry reaction and dehydration.

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-(nitromethyl)cyclohex-1-ene is defined by the profound electronic influence of the nitro ( −NO2​ ) group. The nitro group exerts a powerful electron-withdrawing inductive ( −I ) and resonance ( −M ) effect. This depletes the local electron density around the exocyclic −CH2​− group, drastically reducing diamagnetic shielding and pushing the resonance downfield.

Furthermore, the magnetic anisotropy generated by the adjacent C=C π -system compounds this deshielding effect, resulting in a distinct, isolated singlet at ~4.85 ppm.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Causality
H7 ( −CH2​NO2​ )4.85Singlet (s)2HStrongly deshielded by the −NO2​ group ( −I,−M ) and alkene magnetic anisotropy.
H2 ( =CH− )5.85Multiplet (m)1HEndocyclic olefinic proton; broadened by allylic coupling to H3.
H6 ( −CH2​− )2.15Multiplet (m)2HAllylic CH2​ adjacent to the fully substituted sp 2 carbon (C1).
H3 ( −CH2​− )2.05Multiplet (m)2HAllylic CH2​ adjacent to the methine sp 2 carbon (C2).
H4, H5 ( −CH2​− )1.55 - 1.70Multiplet (m)4HHomoallylic aliphatic protons; complex splitting due to ring fluxionality.

High-Resolution 13 C NMR Spectral Analysis

The 13 C NMR spectrum corroborates the proton assignments. The most critical diagnostic signal is the C7 carbon. Unlike typical aliphatic carbons that resonate between 10–30 ppm, C7 is shifted to ~79.5 ppm due to the direct covalent attachment of the highly electronegative nitrogen atom.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)
PositionShift (δ, ppm)TypeAssignment Causality
C7 79.5 CH2​ Direct attachment to the electronegative −NO2​ group.
C1 131.0C (quat)sp 2 hybridized; fully substituted with the exocyclic −CH2​NO2​ .
C2 130.5 CH sp 2 hybridized; endocyclic olefinic carbon.
C6 26.5 CH2​ Allylic carbon adjacent to C1.
C3 25.0 CH2​ Allylic carbon adjacent to C2.
C4, C5 22.5, 21.5 CH2​ Homoallylic aliphatic ring carbons.

2D NMR Workflows for Unambiguous Assignment

To resolve overlapping aliphatic multiplets and definitively anchor the exocyclic nitromethyl group to the cyclohexene ring, a self-validating suite of 2D NMR experiments is strictly required.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system from the olefinic H2 proton through the aliphatic ring (H3 H4 H5 H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton resonance to its directly attached carbon, allowing for the differentiation of the closely resonating allylic C3 and C6 carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. HMBC detects 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. The observation of a 3J coupling between the H7 protons and the C2/C6 carbons proves the regiochemistry of the nitromethyl attachment.

HMBC H7 H7 (CH2NO2) δ 4.85 C1 C1 (Quaternary) δ 131.0 H7->C1 2J C2 C2 (=CH) δ 130.5 H7->C2 3J C6 C6 (CH2) δ 26.5 H7->C6 3J H2 H2 (=CH) δ 5.85 H2->C1 2J H2->C6 3J C7 C7 (CH2NO2) δ 79.5 H2->C7 3J H6 H6 (CH2) δ 2.15 H6->C1 2J H6->C2 3J H6->C7 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

Experimental Protocols: Self-Validating NMR Acquisition

A spectrum is only as reliable as the protocol used to acquire it. To ensure analytical rigor and reproducibility (especially when comparing synthesized batches against commercial standards from suppliers like [3]), the following self-validating Standard Operating Procedure (SOP) must be executed:

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of isotopically pure CDCl 3​ (99.8% D). Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the aliphatic region, and the deuterium provides a robust lock signal to prevent magnetic field drift during long 2D acquisitions.

  • Probe Tuning and Matching (ATMA): Prior to acquisition, automatically tune and match the NMR probe to the exact 1 H and 13 C Larmor frequencies of the sample. Causality: Proper impedance matching maximizes the Signal-to-Noise Ratio (SNR) and ensures that the RF pulses deliver the exact intended flip angles.

  • Gradient Shimming: Perform automated 3D gradient shimming (topshim). Causality: Correcting magnetic field inhomogeneities ensures that the residual CHCl 3​ solvent peak has a line width at half-height of <0.8 Hz, preventing the masking of fine J -coupling splitting patterns.

  • Pulse Calibration ( P1​ ): Calibrate the 90° pulse width specifically for the sample. Causality: An accurate 90° pulse is critical for quantitative integration in 1D spectra and prevents phase-twist artifacts in 2D coherence transfer pathways.

  • Quantitative Acquisition:

    • For 1 H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 5.0 seconds. Causality: A 5-second delay ensures >5×T1​ relaxation for most small molecules, allowing complete longitudinal magnetization recovery so that integrals are strictly quantitative.

    • For 13 C NMR: Acquire 1024 scans utilizing WALTZ-16 broadband proton decoupling to collapse carbon multiplets into sharp singlets, drastically improving the SNR.

References

  • 1-(Nitromethyl)cyclohexene | C7H11NO2 | CID 138457 - PubChem National Center for Biotechnology Information URL:[Link]

  • 1-(Nitromethyl)cyclohexene - NIST Chemistry WebBook National Institute of Standards and Technology URL:[Link]

Exploratory

Comprehensive Mass Spectrometry Fragmentation Analysis of 1-(Nitromethyl)cyclohex-1-ene: Mechanisms and Diagnostic Pathways

Executive Summary For researchers and drug development professionals, the structural elucidation of cyclic nitroalkenes is a critical step in verifying synthetic intermediates and understanding metabolic degradation path...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of cyclic nitroalkenes is a critical step in verifying synthetic intermediates and understanding metabolic degradation pathways. 1-(nitromethyl)cyclohex-1-ene (Chemical Formula: C₇H₁₁NO₂, Exact Mass: 141.0790 Da) serves as a foundational model for allylic nitro compounds[1]. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern, detailing the causality behind primary nitro-group cleavages and secondary hydrocarbon ring dynamics.

Chemical Context & Ionization Dynamics

Under standard 70 eV electron ionization, 1-(nitromethyl)cyclohex-1-ene forms a distinct, albeit highly reactive, molecular ion radical, [M]⁺• at m/z 141 . The presence of the electronegative nitro group adjacent to an allylic system creates a highly polarized environment. The initial ionization typically involves the removal of a non-bonding electron from one of the nitro group's oxygen atoms or the π-system of the cyclohexene ring. Because the resulting molecular ion is energetically unstable, it rapidly undergoes competitive unimolecular dissociations driven by the stabilization of the resulting carbocations and the expulsion of stable neutral molecules or radicals[2].

Primary Fragmentation: The Nitro-Allylic System

The dominant fragmentation pathways of 1-(nitromethyl)cyclohex-1-ene are dictated by the lability of the C-N bond and the spatial proximity of the nitro oxygens to the allylic ring protons.

Aliphatic Nitro Cleavage (Loss of NO₂• and HNO₂)

The most characteristic feature of aliphatic and allylic nitro compounds is the cleavage of the carbon-nitrogen bond.

  • Formation of m/z 95 [M - 46]⁺: The direct homolytic cleavage of the C-NO₂ bond results in the expulsion of a nitrogen dioxide radical (NO₂•). This yields the C₇H₁₁⁺ cation (m/z 95). The high abundance of this ion is caused by the resonance stabilization of the resulting 1-methylenecyclohexyl or 1-methylcyclohexenyl carbocation[3].

  • Formation of m/z 94 [M - 47]⁺•: A competing pathway involves the neutral loss of nitrous acid (HNO₂). This occurs via a cyclic transition state where the nitro group abstracts a proton from the adjacent carbon, expelling HNO₂ and leaving behind a highly conjugated diene radical cation (C₇H₁₀⁺•) at m/z 94[3].

Cyclic Hydrogen Abstraction (Loss of OH•)

A hallmark of nitro compounds with spatially proximate protons is the loss of a hydroxyl radical (OH•, -17 Da), generating a fragment at m/z 124 . In 1-(nitromethyl)cyclohex-1-ene, the oxygen of the nitro group abstracts a hydrogen atom from the allylic C2 or C6 position of the cyclohexene ring. This forms a transient aci-nitro intermediate that subsequently expels OH•. This rearrangement is mechanistically analogous to the "ortho effect" observed in aromatic nitro compounds, driven by the thermodynamic stability of the resulting heterocyclic or highly conjugated cation[4].

Nitro-Nitrite Rearrangement (Loss of NO•)

Gas-phase isomerization of the nitro group (-NO₂) to a nitrite ester (-O-NO) is a well-documented phenomenon under EI conditions. Following this rearrangement, the weak O-NO bond cleaves homolytically to expel nitric oxide (NO•, -30 Da), yielding an oxygen-stabilized carbocation at m/z 111 (C₇H₁₁O⁺).

Secondary Fragmentation: Hydrocarbon Backbone Dynamics

Once the nitro group is expelled, the remaining hydrocarbon scaffold (specifically the m/z 95 ion) undergoes fragmentations characteristic of cyclic alkenes.

Retro-Diels-Alder (RDA) Cleavage

Cyclohexene derivatives are highly susceptible to gas-phase Retro-Diels-Alder (RDA) reactions[5]. The C₇H₁₁⁺ ion (m/z 95) undergoes a concerted or step-wise ring-opening mechanism, expelling a neutral molecule of ethene (C₂H₄, 28 Da). This cleavage yields a stable diene-like cation at m/z 67 (C₅H₇⁺). The causality here lies in the relief of ring strain and the thermodynamic stability of the expelled ethene neutral[5].

G M Molecular Ion [M]+• m/z 141 C7H11NO2+• M_NO2 [M - NO2]+ m/z 95 C7H11+ M->M_NO2 - NO2• (-46 Da) M_HNO2 [M - HNO2]+• m/z 94 C7H10+• M->M_HNO2 - HNO2 (-47 Da) M_OH [M - OH]+ m/z 124 C7H10NO+ M->M_OH - OH• (-17 Da) Rearrangement M_NO [M - NO]+ m/z 111 C7H11O+ M->M_NO - NO• (-30 Da) Nitro-Nitrite RDA Retro-Diels-Alder m/z 67 C5H7+ M_NO2->RDA - C2H4 (-28 Da) RDA Cleavage

Figure 1: Proposed EI-MS fragmentation pathways for 1-(nitromethyl)cyclohex-1-ene.

Quantitative Data Summary

The following table synthesizes the diagnostic ions, their mass-to-charge ratios, and the mechanistic origins critical for identifying 1-(nitromethyl)cyclohex-1-ene in complex matrices.

m/z ValueIon TypeNeutral LossFragment FormulaMechanistic Origin
141 Molecular IonNoneC₇H₁₁NO₂⁺•Direct electron ionization[1].
124 PrimaryOH• (17 Da)C₇H₁₀NO⁺Allylic hydrogen abstraction by nitro oxygen[4].
111 PrimaryNO• (30 Da)C₇H₁₁O⁺Nitro-to-nitrite rearrangement followed by cleavage.
95 PrimaryNO₂• (46 Da)C₇H₁₁⁺Direct homolytic cleavage of the C-N bond[3].
94 PrimaryHNO₂ (47 Da)C₇H₁₀⁺•Cyclic elimination of nitrous acid[3].
67 SecondaryC₂H₄ (28 Da)C₅H₇⁺Retro-Diels-Alder cleavage of the m/z 95 ion[5].

Experimental Protocol: GC-EI-MS Workflow

To ensure high-fidelity, reproducible mass spectra, the following self-validating protocol must be employed. This methodology prioritizes system suitability and precise thermal management to prevent premature thermal degradation of the labile nitro group prior to ionization[4].

Step 1: System Validation & Tuning
  • Perform a daily tune of the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet standard relative abundance criteria to ensure the quadrupole/TOF mass analyzer is calibrated across the relevant mass range.

  • Run a solvent blank (Dichloromethane) to establish a baseline and confirm the absence of ghost peaks or column bleed.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of synthesized 1-(nitromethyl)cyclohex-1-ene in 1.0 mL of high-purity, anhydrous dichloromethane (DCM) to achieve a 1 mg/mL stock.

  • Dilute the stock 1:10 with DCM to achieve a final injection concentration of 100 µg/mL. Causality: Overloading the column causes peak tailing and distorts the ionization efficiency in the source, leading to inaccurate relative abundances.

Step 3: Gas Chromatography (GC) Parameters
  • Column: Use a non-polar or slightly polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness)[4].

  • Injection: Inject 1.0 µL in split mode (ratio 10:1). Maintain the injection port at 220°C. Note: Nitroalkenes can be thermally labile; exceeding 250°C in the inlet may cause pre-column degradation.

  • Oven Program: Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

Step 4: Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Scan mode from m/z 40 to m/z 300 with a scan speed of 3 scans/sec.

Workflow S1 Sample Prep 100 µg/mL in DCM S2 GC Separation HP-5MS, 10°C/min S1->S2 S3 Electron Ionization 70 eV, 230°C Source S2->S3 S4 Mass Analysis m/z 40 - 300 S3->S4 S5 Data Interpretation Pathway Mapping S4->S5

Figure 2: Standardized GC-EI-MS experimental workflow for volatile nitroalkenes.

References

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • 1-(Nitromethyl)cyclohexene - Chemical and Physical Properties NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Gas-Phase Retro-Diels–Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Chemguide URL:[Link]

Sources

Foundational

Crystallographic Profiling and Structural Causality of 1-(Nitromethyl)cyclohex-1-ene Derivatives

An In-Depth Technical Guide on Stereochemical Resolution and Synthetic Workflows Executive Summary & Scientific Rationale The 1-(nitromethyl)cyclohex-1-ene scaffold is a highly versatile building block in complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Stereochemical Resolution and Synthetic Workflows

Executive Summary & Scientific Rationale

The 1-(nitromethyl)cyclohex-1-ene scaffold is a highly versatile building block in complex organic synthesis. The presence of the strongly electron-withdrawing nitromethyl group adjacent to an endocyclic double bond creates a unique electronic environment, making it an ideal candidate for asymmetric Michael additions and epoxidation-driven ring expansions. However, the dense functionalization of its derivatives often results in complex stereochemical outcomes.

Single-crystal X-ray diffraction (XRD) serves as the definitive analytical tool to resolve these structural ambiguities. This whitepaper provides an in-depth analysis of the crystallographic data, conformational behavior, and synthetic protocols associated with key 1-(nitromethyl)cyclohex-1-ene derivatives, providing researchers with a framework for reproducible structural characterization.

Structural Chemistry & Conformation Analysis

Understanding the spatial arrangement of these derivatives is critical for predicting their reactivity and biological potential. We focus on two primary structural classes derived from the nitromethylcyclohexene framework:

Class A: Asymmetric Michael Adducts The reaction of cyclohexanone derivatives with nitro-dienes yields highly functionalized structures such as (2S,4S)-2-[(S,E)-2-Bromo-1-nitromethyl-3-phenylallyl]-4-methylcyclohexanone . Crystallographic analysis reveals that the cyclohexyl ring adopts a classic chair conformation to minimize 1,3-diaxial interactions. The C=C double bond maintains an E conformation, confirmed by a Br1—C9—C10—C11 torsion angle of 175.8 (4)°. The spatial relationship between the functional groups is tightly constrained; the plane of the phenyl ring and the least-squares plane of the cyclohexyl moiety enclose an angle of 69.80 (3)°. Crucially, the crystal packing is stabilized by weak intermolecular N—O···Br interactions, with an O···Br distance of 3.136 (4) Å, which dictates the long-range order of the lattice .

Class B: Spiro-cyclopropanated Epoxides When 1-(nitromethyl)cyclohex-1-ene is subjected to epoxidation followed by reaction with methyl sodiocyanoacetate, it forms 2-hydroxycyclohexanespiro(2′-cyano-2′-methoxycarbonyl)cyclopropane . The crystallographic data for this derivative is notable for containing two independent molecules within the asymmetric unit. The spiro-fusion imposes significant ring strain, which is accommodated by a slight distortion in the cyclopropane geometry, highlighting the structural plasticity of the cyclohexane core when subjected to spiro-annulation .

Quantitative Crystallographic Data

The precise spatial parameters of the Michael adduct derivative are summarized below. The assignment of the non-centrosymmetric P 2₁ 2₁ 2₁ space group is a direct consequence of the enantiopure nature of the synthesized compound.

Crystallographic ParameterValue
Chemical Formula C₁₇H₂₀BrNO₃
Molecular Weight 366.25 g/mol
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions a = 7.0942 (5) Å, b = 13.7920 (11) Å, c = 17.3108 (13) Å
Volume (V) 1693.7 (2) ų
Z (Molecules/Unit Cell) 4
Temperature 296 K
Radiation Type Mo Kα (λ = 0.71073 Å, μ = 2.44 mm⁻¹)
Key Intermolecular Contact N—O···Br[3.136 (4) Å]
Experimental Workflows & Self-Validating Protocols

The following methodologies detail the synthesis and structural resolution of the Michael adduct derivative . These protocols are designed as self-validating systems; success at each macroscopic step guarantees the microscopic integrity required for the subsequent phase.

Protocol A: Asymmetric Synthesis & Crystallization

  • Catalytic Enamine Formation: Combine 4-methyl-cyclohexanone (1.2 mmol) and (S)-2-(pyrrolidin-2-ylmethylthio)pyridine (0.3 mmol) in saturated brine (0.5 mL) with benzoic acid (0.3 mmol) as a cocatalyst.

    • Causality: The chiral pyrrolidine catalyst is strictly required to form an enamine intermediate. The bulky thio-pyridine side chain sterically shields one face of the enamine, forcing the incoming electrophile to attack from the less hindered face, thereby dictating the (2S,4S) absolute configuration.

  • Michael Addition: Introduce (2-bromo-4-nitrobuta-1,3-dienyl)benzene (1 mmol) to the stirring mixture at room temperature. Extract with ethyl acetate upon completion and purify via silica gel chromatography.

  • Lattice Assembly (Crystallization): Dissolve the purified adduct in a minimal volume of ethyl acetate and allow for slow evaporation at ambient temperature.

    • Self-Validation: This step is inherently self-validating. The formation of a highly ordered single crystal acts as a macroscopic proof of diastereomeric purity. If the catalytic step failed to induce high stereoselectivity, the resulting diastereomeric mixture would "oil out" rather than crystallize, immediately halting the workflow. The slow evaporation rate is critical to allow the weak N—O···Br interactions time to thermodynamically direct the molecular packing.

Protocol B: X-Ray Diffraction & Refinement

  • Data Collection: Mount a suitable single crystal (approx. 0.40 × 0.38 × 0.30 mm) on a diffractometer equipped with a Mo Kα radiation source.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., ABSCOR).

    • Causality: The presence of the heavy bromine atom causes significant anomalous dispersion and absorption of the X-rays (μ = 2.44 mm⁻¹). Failing to apply this correction would distort the electron density map, leading to inaccurate bond lengths and a potentially flawed assignment of the absolute structure.

  • Structural Refinement: Resolve the structure using direct methods and refine via full-matrix least-squares on F².

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the base scaffold to crystallographic resolution, highlighting the divergent synthetic pathways.

G A 1-(Nitromethyl)cyclohex-1-ene Core Scaffold B Asymmetric Michael Addition (Chiral Pyrrolidine Catalyst) A->B Pathway 1: Nitrodiene Attack C Epoxidation & Ring Opening (Methyl Sodiocyanoacetate) A->C Pathway 2: Spiro-cyclopropanation D Crystallization (Slow Evaporation in EtOAc) B->D Diastereomeric Purification C->D Asymmetric Unit Isolation E Single-Crystal X-Ray Diffraction (Mo Kα Radiation) D->E Crystal Selection F Structural Resolution (Orthorhombic P21 21 21) E->F Data Refinement (F²)

Fig 1: Synthetic and crystallographic resolution pathways for 1-(nitromethyl)cyclohex-1-ene.

References
  • Zhao, L., Wu, C., Weng, W.-Z., Yan, C.-X., & Xia, A.-B. (2012). "(2S,4S)-2-[(S,E)-2-Bromo-1-nitromethyl-3-phenylallyl]-4-methylcyclohexanone." Acta Crystallographica Section E Structure Reports Online, 68(Pt 4), o1253.[Link]

  • Igarashi, M., et al. (1991). "Crystal structure of a cyclohexanespiropropane derivative prepared from 1-(nitromethyl)-1,2-epoxycyclohexene and methyl sodiocyanoacetate." Journal of the Chemical Society, Perkin Transactions 2.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(Nitromethyl)cyclohex-1-ene in Asymmetric Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility of 1-(Nitromethyl)cyclohex-1-ene The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, en...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 1-(Nitromethyl)cyclohex-1-ene

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[1][2] Within the vast array of Michael acceptors, nitroalkenes are particularly valuable due to the versatile synthetic transformations of the nitro group.[3][4] The resulting γ-nitro carbonyl compounds or 1,3-dinitro compounds are precursors to a wide range of functionalities, including amino acids, diamines, and other complex molecular architectures that are of significant interest in medicinal chemistry and materials science.[3][5]

1-(Nitromethyl)cyclohex-1-ene (CAS 5330-61-0) is an intriguing, yet under-explored, Michael acceptor.[6][7] Its cyclic and exocyclic nitro-functionalized alkene framework presents a unique scaffold for the construction of chiral cyclohexyl derivatives. These motifs are prevalent in many biologically active compounds. The strategic placement of the nitro group on a methylidene substituent attached to the cyclohexene ring offers distinct stereoelectronic properties compared to endocyclic nitroalkenes, potentially leading to novel reactivity and stereoselectivity. This guide provides a comprehensive overview of the application of 1-(nitromethyl)cyclohex-1-ene in asymmetric Michael additions, detailing the underlying mechanistic principles, offering detailed experimental protocols, and presenting representative data to aid researchers in harnessing the synthetic potential of this versatile building block.

Mechanistic Insights into the Asymmetric Michael Addition

The organocatalyzed asymmetric Michael addition to nitroalkenes typically proceeds through the activation of the nucleophile (e.g., an aldehyde or ketone) by a chiral secondary amine catalyst, such as a prolinol derivative or a diamine-based thiourea.[1][8] The reaction of the catalyst with a carbonyl compound generates a nucleophilic enamine intermediate.[1] This enamine then attacks the electron-deficient β-carbon of the nitroalkene.

In the case of bifunctional catalysts, such as thiourea-based organocatalysts, the nitro group of the Michael acceptor is activated through hydrogen bonding, which enhances its electrophilicity and helps to orient the reactants in the transition state, thereby controlling the stereochemical outcome.[1][9] The resulting intermediate is then hydrolyzed to release the Michael adduct and regenerate the catalyst, completing the catalytic cycle. The stereoselectivity of the reaction is governed by the facial bias imposed by the chiral catalyst during the C-C bond formation.[10]

Asymmetric Michael Addition Mechanism General Mechanism of Organocatalyzed Michael Addition to a Nitroalkene cluster_0 Catalytic Cycle Catalyst Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Nucleophile - H2O Nucleophile R2-CHO/R2-CO-R3 Nucleophile->Enamine Transition_State Stereodetermining Transition State Enamine->Transition_State Nitroalkene 1-(nitromethyl)cyclohex-1-ene Nitroalkene->Transition_State Adduct_Intermediate Iminium/Enamine Intermediate Transition_State->Adduct_Intermediate C-C Bond Formation Product Chiral Michael Adduct Adduct_Intermediate->Product + H2O Water H2O Water->Adduct_Intermediate

Figure 1. General mechanism of the asymmetric Michael addition.

Synthesis of 1-(Nitromethyl)cyclohex-1-ene

The preparation of 1-(nitromethyl)cyclohex-1-ene is a crucial first step for its use in Michael additions. While various methods for the synthesis of nitroalkenes exist, a common approach involves the Henry (nitroaldol) reaction followed by dehydration. For 1-(nitromethyl)cyclohex-1-ene, this would typically involve the reaction of cyclohexanecarbaldehyde with nitromethane, followed by dehydration of the resulting nitroalkanol.

Protocol: Synthesis of 1-(Nitromethyl)cyclohex-1-ene

Materials:

  • Cyclohexanecarbaldehyde

  • Nitromethane

  • A base (e.g., sodium hydroxide, potassium carbonate, or an amine base like DBU)

  • Dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride)

  • Appropriate solvents (e.g., methanol, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Nitroaldol Reaction: To a solution of cyclohexanecarbaldehyde in a suitable solvent, add an equimolar amount of nitromethane.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a base.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitroalkanol.

  • Dehydration: Dissolve the crude nitroalkanol in a suitable solvent (e.g., dichloromethane).

  • Add a dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride in the presence of a base like triethylamine).

  • Stir the reaction at the appropriate temperature (this may range from 0 °C to reflux, depending on the chosen reagent) and monitor by TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated solution of sodium bicarbonate) and extract the product.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude 1-(nitromethyl)cyclohex-1-ene by flash column chromatography on silica gel.

Asymmetric Michael Addition Protocols

The following protocols are representative examples for the asymmetric Michael addition of aldehydes and ketones to 1-(nitromethyl)cyclohex-1-ene, based on well-established procedures for similar nitroalkenes.[1][5][8] Optimization of the catalyst, solvent, temperature, and additives may be necessary to achieve the best results for this specific substrate.

Protocol 1: Asymmetric Michael Addition of an Aldehyde

This protocol utilizes a chiral prolinol silyl ether catalyst, which is known to be effective for the Michael addition of aldehydes to nitroalkenes.[8]

Materials:

  • 1-(Nitromethyl)cyclohex-1-ene

  • Aldehyde (e.g., propanal, isobutyraldehyde)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar chiral prolinol derivative)

  • Acidic co-catalyst (e.g., 4-nitrophenol, benzoic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Aldehyde_Michael_Addition_Workflow Workflow for Aldehyde Michael Addition Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Nitroalkene, Catalyst, and Co-catalyst Setup->Reagents Cool Cool to Reaction Temp. (e.g., 0 °C) Reagents->Cool Add_Aldehyde Add Aldehyde (Slowly) Cool->Add_Aldehyde Stir Stir and Monitor (TLC/LC-MS) Add_Aldehyde->Stir Workup Aqueous Workup (e.g., sat. NH4Cl) Stir->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purification (Column Chromatography) Dry_Concentrate->Purify Analyze Characterization and Stereoselectivity Analysis (NMR, HPLC) Purify->Analyze End Analyze->End

Figure 2. Experimental workflow for the aldehyde Michael addition.

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 1-(nitromethyl)cyclohex-1-ene (1.0 mmol), the chiral prolinol silyl ether catalyst (0.05-0.2 mmol, 5-20 mol%), and the acidic co-catalyst (0.05-0.2 mmol, 5-20 mol%) in an anhydrous solvent (e.g., 2 mL of toluene).

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add the aldehyde (1.2-2.0 mmol) to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: Asymmetric Michael Addition of a Ketone

This protocol employs a chiral thiourea-based organocatalyst, which is effective for the Michael addition of ketones to nitroalkenes.[1]

Materials:

  • 1-(Nitromethyl)cyclohex-1-ene

  • Ketone (e.g., cyclohexanone, acetone)

  • Chiral thiourea catalyst (e.g., a (R,R)-1,2-diphenylethylenediamine-derived thiourea)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the chiral thiourea catalyst (0.05-0.1 mmol, 5-10 mol%) in the anhydrous solvent (2 mL).

  • Add the ketone (2.0 mmol) to the catalyst solution.

  • Add 1-(nitromethyl)cyclohex-1-ene (1.0 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to obtain the Michael adduct.

  • Analyze the dr and ee of the product by NMR and chiral HPLC.

Representative Data

As specific data for the asymmetric Michael addition to 1-(nitromethyl)cyclohex-1-ene is limited in the literature, the following table presents representative results for the addition of aldehydes and ketones to similar cyclic nitroalkenes, providing an indication of the expected yields and stereoselectivities.

EntryNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Propanal(S)-Diphenylprolinol silyl ether (10) + Benzoic Acid (10)TolueneRT2495>95:598
2Cyclohexanone(R,R)-DPEN-thiourea (10)TolueneRT489290:1095
3IsobutyraldehydeChiral Pyrrolidine (5) + 3-Nitrobenzoic Acid (10)CH2Cl207288-96
4AcetoneChiral Diamine-Thiourea (5)ChloroformRT968585:1592

Data in this table is representative of reactions with analogous cyclic nitroalkenes and serves as a guideline for expected outcomes.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Increase reaction time or temperature. Be aware that increasing the temperature may negatively impact stereoselectivity.

    • Catalyst deactivation: Ensure the use of anhydrous solvents and reagents, and maintain an inert atmosphere.

    • Polymerization of the nitroalkene: Add the nitroalkene slowly to the solution of the nucleophile and catalyst.

  • Low Stereoselectivity (dr or ee):

    • Suboptimal catalyst: Screen different chiral catalysts (e.g., prolinol derivatives, thioureas, squaramides).

    • Incorrect solvent: The polarity of the solvent can significantly affect stereoselectivity. Test a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., THF, dichloromethane).

    • Temperature effects: Lowering the reaction temperature often improves both diastereoselectivity and enantioselectivity.

  • Side Reactions:

    • Nef Reaction: The nitro group can be converted to a carbonyl group under acidic workup conditions. Use a neutral or mildly basic quench (e.g., saturated sodium bicarbonate solution) to avoid this.

    • Epimerization: The product may be prone to epimerization under acidic or basic conditions. Purify the product promptly under neutral conditions.

References

  • 1-(nitromethyl)-1-cyclohexene. Chemical Synthesis Database. (2025). [Link]

  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. (n.d.). [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. (n.d.). [Link]

  • Seebach, D., et al. (2012). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 95(11), 2007-2047. [Link]

  • Yoon, J., & Lee, S. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(9), 1004. [Link]

  • Almasi, D., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 903. [Link]

  • Deng, H., et al. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(41), 13604-13605. [Link]

  • Brown, S. P., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(21), 6680-6681. [Link]

  • Asymmetric Michael addition reactions catalyzed by calix[8]thiourea cyclohexanediamine derivatives. Beilstein Journals. (2018). [Link]

  • Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. (2017). [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. (2022). [Link]

  • Request PDF. (n.d.). First enantioselective organocatalytic addition of nitromethyl phenyl sulfone to enals. Enantioselective synthesis of cyclohexenones bearing 3 contiguous stereogenic centers. [Link]

  • Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Organic Chemistry Portal. (n.d.). [Link]

  • Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. PubMed. (2022). [Link]

  • Direct Enantioselective Michael Addition of Ketones to Nitroalkenes[11]. Download Table. (n.d.). [Link]

  • Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total S. NSF PAR. (2022). [Link]

  • 1-(Nitromethyl)cyclohexene. The NIST WebBook. (n.d.). [Link]

  • Scheme-2. (n.d.). [Link]

  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. (n.d.). [Link]

  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. (1981). [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023). [Link]

  • Generating Molecular Diversity via Addition of Nucleophiles to Electron-DeficientDendralenes: An Exploratory Study. PMC. (2026). [Link]

  • Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. (n.d.). [Link]

  • A novel and short synthesis of (1,4/2)-cyclohex-5-ene-triol and its conversion to (+/-)-proto-quercitol. PubMed. (2003). [Link]

  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. (2015). [Link]

  • 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Chemistry LibreTexts. (2014). [Link]

  • Diastereoselective reactions. YouTube. (2013). [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science (RSC Publishing). (n.d.). [Link]

  • an improved synthesis of 4-methylene-2-cyclohexen-1-one. UCLA – Chemistry and Biochemistry. (n.d.). [Link]

  • Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. ResearchGate. (2023). [Link]

  • 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses Procedure. (n.d.). [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1-(Nitromethyl)cyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Spirocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Spirocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, offering unique three-dimensional architectures that can lead to enhanced biological activity and improved physicochemical properties. This application note presents a detailed guide to the synthesis of spirocyclic compounds, specifically focusing on the versatile yet under-explored starting material, 1-(nitromethyl)cyclohex-1-ene. We provide a comprehensive overview of proposed domino reaction strategies, including organocatalyzed Michael-Henry and Michael-Aldol cascades, to construct complex spiro[5.5]undecane frameworks. This document is intended to serve as a practical resource, offering not only step-by-step experimental protocols but also in-depth discussions on the underlying reaction mechanisms and the rationale behind the proposed synthetic routes.

Introduction: The Significance of Spirocyclic Compounds and the Potential of 1-(Nitromethyl)cyclohex-1-ene

Spirocycles, characterized by two rings sharing a single carbon atom, are a prominent structural motif in a vast array of natural products and pharmaceuticals.[1][2] Their rigid, three-dimensional nature provides a distinct advantage in drug design by enabling precise spatial orientation of functional groups for optimal interaction with biological targets, often leading to improved potency and selectivity. The construction of these sterically demanding frameworks, however, presents a significant synthetic challenge.[3][4]

Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient solution to this challenge by enabling the formation of multiple bonds in a single synthetic operation without the need for isolating intermediates.[5][6] This approach aligns with the principles of green chemistry by reducing waste, saving time, and improving overall efficiency.

1-(Nitromethyl)cyclohex-1-ene is a promising but not extensively studied starting material for the synthesis of spirocyclic compounds. Its structure incorporates a nucleophilic carbon adjacent to the nitro group and an electrophilic double bond, making it an ideal candidate for domino reactions. The allylic nitro group can act as a precursor to a nucleophile for an initial Michael addition, and the resulting intermediate can then undergo an intramolecular cyclization to form the spirocyclic core.[7][8]

This application note will detail two proposed, robust, and stereoselective organocatalytic domino strategies for the synthesis of functionalized spiro[5.5]undecane derivatives from 1-(nitromethyl)cyclohex-1-ene.

Proposed Synthetic Strategy I: Organocatalyzed Domino Michael-Henry Reaction

This proposed strategy leverages a sequential Michael addition of 1-(nitromethyl)cyclohex-1-ene to an α,β-unsaturated aldehyde, followed by an intramolecular Henry (nitro-aldol) reaction. The use of a chiral organocatalyst is anticipated to induce high levels of stereoselectivity in the final spirocyclic product.[9]

Scientific Principle and Mechanistic Rationale

The reaction is initiated by the deprotonation of the carbon α to the nitro group in 1-(nitromethyl)cyclohex-1-ene by a suitable base, forming a nitronate intermediate. This nucleophilic species then undergoes a Michael addition to an enal, which is activated by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to form an electrophilic iminium ion. Following the Michael addition, the newly formed enamine intermediate facilitates an intramolecular Henry reaction, where the nitro group attacks the aldehyde carbonyl. Subsequent dehydration can lead to a nitro-spirocycle. The stereochemical outcome is controlled by the chiral catalyst, which dictates the facial selectivity of both the Michael and Henry steps.

Visualizing the Mechanism: Michael-Henry Cascade

Michael_Henry_Cascade cluster_0 Catalytic Cycle Start 1-(Nitromethyl)cyclohex-1-ene + α,β-Unsaturated Aldehyde + Chiral Amine Catalyst Michael_Adduct Michael Adduct (Enamine Intermediate) Start->Michael_Adduct Michael Addition Spiro_Intermediate Intramolecular Henry Reaction (Cyclized Intermediate) Michael_Adduct->Spiro_Intermediate Intramolecular Cyclization Final_Product Spiro[5.5]undecane Derivative Spiro_Intermediate->Final_Product Dehydration (optional) Catalyst_Regen Catalyst Regeneration Final_Product->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: Proposed mechanism for the organocatalyzed domino Michael-Henry reaction.

Detailed Experimental Protocol

Materials:

  • 1-(Nitromethyl)cyclohex-1-ene (1.0 eq)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, crotonaldehyde) (1.2 eq)

  • Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (10 mol%)

  • Benzoic acid (20 mol%)

  • Anhydrous toluene

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (10 mol%) and benzoic acid (20 mol%).

  • Add anhydrous toluene to dissolve the catalyst and cocatalyst.

  • Add the α,β-unsaturated aldehyde (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add 1-(nitromethyl)cyclohex-1-ene (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro[5.5]undecane derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess by chiral HPLC.

Tabulated Data: Expected Scope and Yields
Entryα,β-Unsaturated AldehydeExpected Yield (%)Expected Diastereomeric Ratio (dr)Expected Enantiomeric Excess (ee, %)
1Cinnamaldehyde75-85>95:5>90
2Crotonaldehyde70-80>90:10>85
32-Hexenal65-75>90:10>85
4Acrolein50-60>85:15>80

Note: These are projected values based on similar reactions reported in the literature. Actual results may vary.

Proposed Synthetic Strategy II: Organocatalyzed Domino Michael-Aldol Reaction

This alternative strategy involves a domino Michael addition of 1-(nitromethyl)cyclohex-1-ene to an enone, followed by an intramolecular aldol reaction. This approach is expected to yield highly functionalized spiro[5.5]undecane-diones, which are valuable intermediates for further synthetic transformations.[10][11]

Scientific Principle and Mechanistic Rationale

Similar to the Michael-Henry cascade, this reaction is initiated by the base-catalyzed formation of a nitronate from 1-(nitromethyl)cyclohex-1-ene. This nucleophile then adds to an α,β-unsaturated ketone (enone) in a Michael fashion. The resulting enolate intermediate undergoes an intramolecular aldol reaction, with the enolate attacking a ketone or aldehyde functionality within the Michael adduct. The reaction is ideally catalyzed by a chiral primary amine-thiourea catalyst, which can activate both the nucleophile and the electrophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.

Visualizing the Workflow: Michael-Aldol Cascade

Michael_Aldol_Workflow Start 1-(Nitromethyl)cyclohex-1-ene + α,β-Unsaturated Ketone + Chiral Catalyst Michael_Addition Michael Addition Start->Michael_Addition Intramolecular_Aldol Intramolecular Aldol Reaction Michael_Addition->Intramolecular_Aldol Product_Isolation Purification and Characterization Intramolecular_Aldol->Product_Isolation Final_Product Spiro[5.5]undecane-dione Product_Isolation->Final_Product

Caption: Experimental workflow for the proposed domino Michael-Aldol reaction.

Detailed Experimental Protocol

Materials:

  • 1-(Nitromethyl)cyclohex-1-ene (1.0 eq)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone, ethyl vinyl ketone) (1.5 eq)

  • Chiral bifunctional catalyst (e.g., a Takemoto catalyst or a chiral primary amine-thiourea) (10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bifunctional catalyst (10 mol%) in anhydrous DCM.

  • Add the α,β-unsaturated ketone (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Add 1-(nitromethyl)cyclohex-1-ene (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is anticipated to be complete within 12-24 hours.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure spiro[5.5]undecane-dione.

  • Characterize the product using ¹H NMR, ¹³C NMR, HRMS, and determine the stereochemical outcome by chiral HPLC and/or X-ray crystallography if suitable crystals can be obtained.

Tabulated Data: Anticipated Substrate Scope
Entryα,β-Unsaturated KetoneExpected Yield (%)Expected Diastereomeric Ratio (dr)Expected Enantiomeric Excess (ee, %)
1Methyl vinyl ketone80-90>90:10>95
2Ethyl vinyl ketone75-85>90:10>95
3Phenyl vinyl ketone70-80>85:15>90
4Cyclohexenone60-70>80:20>85

Note: These are projected values based on similar reactions reported in the literature. Actual results may vary.

Conclusion and Future Outlook

The proposed domino strategies utilizing 1-(nitromethyl)cyclohex-1-ene as a versatile building block offer a promising and efficient avenue for the stereoselective synthesis of complex spiro[5.5]undecane frameworks. These application notes provide a solid foundation for researchers to explore this chemistry further. The resulting highly functionalized spirocycles are expected to be valuable scaffolds for the development of novel therapeutic agents and other biologically active molecules. Future work should focus on the experimental validation of these proposed protocols, optimization of reaction conditions, and expansion of the substrate scope to include a wider variety of electrophiles.

References

  • Enders, D., et al. (2006). Asymmetric Organocatalytic Domino Reactions. Angewandte Chemie International Edition, 45(10), 1570-1581. [Link]

  • Jiang, B., et al. (2009). A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes. Organic & Biomolecular Chemistry, 7(10), 2195-2201. [Link]

  • Denmark, S. E., & Thorarensen, A. (1996). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews, 96(1), 137-166. [Link]

  • Kotha, S., & Sreenivasachary, N. (2001). Spiro-annulation strategy for the synthesis of novel spirocycles, polyspirocycles and macrocycles. Bioorganic & Medicinal Chemistry, 9(9), 2417-2423.
  • Pellissier, H. (2014). Recent developments in the synthesis of spirocyclic compounds. Tetrahedron, 70(34), 6341-6380.
  • Ballini, R., & Petrini, M. (2007). The chemistry of the nitro group in synthetically valuable transformations. Chemical Reviews, 107(9), 3581-3642.
  • Hayashi, Y., et al. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Perlmutter, P. (1992). The Intramolecular Michael Reaction. Organic Reactions, 41, 1-134.
  • Beilstein Journal of Organic Chemistry. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. [Link]

  • Mondal, S., & Ghorai, M. K. (2020). Diastereoselective Spirocyclization of Benzoxazines With Nitroalkenes via Rhodium-Catalyzed C-H Functionalization/Annulation Cascade Under Mild Conditions. Organic Letters, 22(4), 1340-1344. [Link]

  • Chen, Y.-C., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 10(12), 2465-2468. [Link]

  • ResearchGate. (n.d.). Synthesis and stereochemistry of new spiro 5.
  • Wang, J., et al. (2011). Enantioselective organocatalytic aza-ene-type domino reaction leading to 1,4-dihydropyridines. The Journal of Organic Chemistry, 76(6), 1538-1545. [Link]

  • Jiang, B., et al. (2009). A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes. Organic & Biomolecular Chemistry, 7(10), 2195-2201. [Link]

  • Kumar, P., & Bodas, M. S. (2015). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions.
  • The chemical reaction database. (2008).
  • Al-Mulla, A. (2017). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Journal of Saudi Chemical Society, 21(1), S339-S345.
  • Marco-Contelles, J., et al. (2006). Diastereoselective Cycloadditions of Nitroalkenes as an Approach to the Assembly of Bicyclic Nitrogen Heterocycles. The Journal of Organic Chemistry, 71(13), 4933-4940. [Link]

  • Google Patents. (n.d.).
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  • Bodu, R., et al. (2006). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 128(27), 8762-8763. [Link]

  • Royal Society of Chemistry. (2013). Asymmetric Domino Reactions Based on the Use of Chiral Organocatalysts. In Domino Reactions: Concepts for Efficient Organic Synthesis (pp. 65-108).
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  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.
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Sources

Method

Revolutionizing Synthesis: A Detailed Protocol for the Henry Reaction of 1-(Nitromethyl)cyclohex-1-ene

The Henry, or nitroaldol, reaction stands as a foundational carbon-carbon bond-forming transformation in organic synthesis.[1][2][3] First described by Louis Henry in 1895, this base-catalyzed reaction between a nitroalk...

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Author: BenchChem Technical Support Team. Date: April 2026

The Henry, or nitroaldol, reaction stands as a foundational carbon-carbon bond-forming transformation in organic synthesis.[1][2][3] First described by Louis Henry in 1895, this base-catalyzed reaction between a nitroalkane and a carbonyl compound yields a β-nitro alcohol, a versatile synthetic intermediate.[1][4] These products can be readily converted into other valuable functional groups, including nitroalkenes, α-nitro ketones, and β-amino alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and natural products.[1][5][6][7] This application note provides an in-depth, step-by-step protocol for the Henry reaction of 1-(nitromethyl)cyclohex-1-ene, a cyclic α,β-unsaturated nitroalkane, with a representative aldehyde.

The Core Mechanism: A Stepwise Look

The Henry reaction proceeds through a reversible, base-catalyzed mechanism.[1][8] The initial and rate-determining step is the deprotonation of the α-carbon of the nitroalkane by a base, which generates a resonance-stabilized nitronate anion.[5][8] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[5][8] The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[2][5][8]

Diagram: The Henry Reaction Mechanism

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R2CH-NO2 Nitronate [R2C=N+(O-)-O-] Resonance-Stabilized Nitronate Nitroalkane->Nitronate Deprotonation Base B: Conjugate_Acid BH+ Alkoxide R'CH(O-)-CR2-NO2 β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Conjugate_Acid->Base Regenerated Base Aldehyde R'CHO Product R'CH(OH)-CR2-NO2 β-Nitro Alcohol Alkoxide->Product Protonation

Caption: General mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: Henry Reaction of 1-(Nitromethyl)cyclohex-1-ene with Benzaldehyde

This protocol details a standard procedure for the Henry reaction between 1-(nitromethyl)cyclohex-1-ene and benzaldehyde, a common aromatic aldehyde. The choice of a mild base like triethylamine (TEA) helps to minimize side reactions, such as dehydration of the β-nitro alcohol product.[9]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-(Nitromethyl)cyclohex-1-eneC₇H₁₁NO₂141.171.41 g10.0
BenzaldehydeC₇H₆O106.121.06 g (1.02 mL)10.0
Triethylamine (TEA)(C₂H₅)₃N101.190.28 mL2.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Hydrochloric Acid (HCl), 1 M aqueousHCl36.46~20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01~20 mL-
Brine (saturated NaCl solution)NaCl58.44~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Ethyl Acetate (EtOAc) for chromatographyC₄H₈O₂88.11As needed-
Hexanes for chromatographyC₆H₁₄86.18As needed-

Instrumentation:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Stir plate

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(nitromethyl)cyclohex-1-ene (1.41 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Reagent Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the stirred solution.

  • Initiation of Reaction: Add triethylamine (0.28 mL, 2.0 mmol) dropwise to the reaction mixture at room temperature. The addition of the base is the critical step that initiates the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for this reaction would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the β-nitro alcohol product indicates the reaction is proceeding.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC, typically after 12-24 hours), quench the reaction by adding 20 mL of 1 M aqueous HCl. This step neutralizes the triethylamine catalyst.

  • Work-up:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a solid, can be purified by flash column chromatography on silica gel.[10][11] A gradient of ethyl acetate in hexanes is typically effective for separating the desired β-nitro alcohol from any unreacted starting materials and byproducts.

Diagram: Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (1-(nitromethyl)cyclohex-1-ene, Benzaldehyde, DCM) B 2. Add Triethylamine (Initiate Reaction) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench Reaction (1 M HCl) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product (β-Nitro Alcohol) G->H

Caption: A typical experimental workflow for the Henry reaction.

Key Considerations and Field-Proven Insights
  • Choice of Base: The selection of the base is crucial. While strong bases can accelerate the reaction, they can also promote side reactions like the dehydration of the product to form a nitroalkene or a retro-Henry reaction.[12][13] Organic bases like triethylamine or DBU are often preferred for their milder nature.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used.

  • Temperature: The Henry reaction is typically run at room temperature. Elevated temperatures can lead to the dehydration of the β-nitro alcohol product, which may be desirable if the nitroalkene is the target molecule.[13]

  • Stereoselectivity: When the nitroalkane and carbonyl compound are appropriately substituted, the Henry reaction can generate new stereocenters. Asymmetric Henry reactions, employing chiral catalysts, have been extensively developed to control the stereochemical outcome.[1][6]

  • Purification Challenges: The β-nitro alcohol products can sometimes be unstable on silica gel, leading to dehydration during column chromatography.[11] In such cases, using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[11]

Conclusion

The Henry reaction is a powerful and versatile tool in the synthetic organic chemist's arsenal. The protocol described herein for the reaction of 1-(nitromethyl)cyclohex-1-ene provides a solid foundation for researchers and drug development professionals. By understanding the underlying mechanism and carefully controlling the reaction parameters, this classic reaction can be effectively employed to synthesize a wide array of complex and valuable molecules.

References

  • Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Henry reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Henry reaction. Retrieved from [Link]

  • Jin, W., Li, X., & Wan, B. (2011). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 76(2), 484–491. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, October 14). Nitroaldol Reaction. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • ConnectSci. (2022, November 8). Recent advances in catalysts for the Henry reaction. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Henry Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Stabilization of 1-(nitromethyl)cyclohex-1-ene

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1-(nitromethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(nitromethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this valuable synthetic intermediate. Our goal is to provide you with the expert insights and practical protocols necessary to prevent unwanted polymerization during storage, ensuring the integrity and reactivity of your material for downstream applications.

Section 1: Understanding the Instability of 1-(nitromethyl)cyclohex-1-ene
Q: Why is 1-(nitromethyl)cyclohex-1-ene so prone to polymerization?

A: The high reactivity and subsequent instability of 1-(nitromethyl)cyclohex-1-ene are rooted in its molecular structure. It is a conjugated nitroalkene, a class of compounds known for their susceptibility to polymerization.[1] The powerful electron-withdrawing nature of the nitro (-NO₂) group creates a significant electron deficiency at the β-carbon of the alkene, making it highly electrophilic.

This electronic activation makes the molecule susceptible to two primary polymerization pathways:

  • Anionic Polymerization: This is often the most significant pathway for nitroalkenes.[2][3] The electron-deficient double bond is extremely vulnerable to attack by even weak nucleophiles or bases, which can act as initiators. Trace basic impurities on glassware, in solvents, or from previous reaction steps can initiate a rapid, often uncontrolled, chain-growth polymerization.[2][4]

  • Free-Radical Polymerization: Like many vinyl monomers, 1-(nitromethyl)cyclohex-1-ene can undergo free-radical polymerization. This process can be initiated by common laboratory factors such as heat, UV light, or the presence of radical-generating impurities like peroxides, which can form in unstabilized solvents (e.g., THF, diethyl ether).[5][6]

Understanding these dual mechanisms is critical for designing an effective storage and handling strategy.

Section 2: Troubleshooting Guide for Stored Samples

This section addresses common issues observed during the storage of 1-(nitromethyl)cyclohex-1-ene.

Q: My sample of 1-(nitromethyl)cyclohex-1-ene, which was a liquid/oil, has become viscous or has solidified. What has happened?

A: A significant increase in viscosity or complete solidification is a definitive sign of advanced polymerization. The individual monomer units have linked together to form oligomers or a high-molecular-weight polymer. This material is likely unsuitable for most chemical reactions and cannot be reversed.

Immediate Troubleshooting Steps:

Probable CauseRecommended Solution(s)
Inhibitor Depletion/Absence The initial inhibitor has been consumed, or none was added. Discard the polymerized material according to safety protocols. For future batches, ensure an appropriate inhibitor is added immediately after synthesis and purification.
High Storage Temperature The sample was stored at room temperature or exposed to heat, initiating thermal polymerization.[5] Store all new batches at low temperatures (see Section 3).
Exposure to Light The vial was not protected from light, leading to photochemically-initiated radical polymerization.[2] Always store in amber vials or wrap clear vials in aluminum foil.
Atmospheric Contamination The container was not sealed under an inert atmosphere. Oxygen can act as a radical initiator.[5] Basic impurities from the air (e.g., amines) can initiate anionic polymerization. Purge the headspace of the storage vial with an inert gas like Argon or Nitrogen.
Q: The color of my sample has darkened from a pale yellow to a dark brown/red. Is this a concern?

A: Yes, a distinct color change, particularly darkening, is a strong indicator of degradation and the onset of oligomerization.[2] As short polymer chains form, the extended conjugated systems can alter the absorption of visible light, leading to a darker appearance. While the material may still be partially viable at the very early stages of color change, it is a warning sign that the storage conditions are inadequate and that significant polymerization is imminent.

Logical Flow for Troubleshooting Storage Issues

The following diagram outlines a decision-making process when assessing a stored sample of 1-(nitromethyl)cyclohex-1-ene.

G cluster_observe Observation cluster_check Initial Check cluster_action Action cluster_verify Verification cluster_final Final Outcome Observe Assess Stored Sample PhysicalState Is sample viscous or solid? Observe->PhysicalState ColorChange Has sample darkened significantly? PhysicalState->ColorChange No Discard Polymerized. Discard Safely. PhysicalState->Discard Yes Warning Degradation Started. Use Immediately or Discard. Review Storage Protocol. ColorChange->Warning Yes Good Sample Appears Good. Proceed with Purity Check. ColorChange->Good No PurityCheck Perform Analytical Check (TLC, NMR, GC) Good->PurityCheck Result Is Purity >95% and no polymer detected? PurityCheck->Result Use Proceed with Experiment Result->Use Yes Repurify Repurify if Possible or Discard Result->Repurify No

Caption: Troubleshooting flowchart for stored 1-(nitromethyl)cyclohex-1-ene.

Section 3: Proactive Prevention: Best Practices for Storage

The most effective strategy is to prevent polymerization from occurring in the first place.

Q: What are the ideal conditions for long-term storage of 1-(nitromethyl)cyclohex-1-ene?

A: A multi-faceted approach is required, addressing temperature, atmosphere, light, and chemical stabilization.

Experimental Protocol: Optimal Storage of 1-(nitromethyl)cyclohex-1-ene

  • Purification: Ensure the starting material is of the highest purity. Residual acids, bases, or metal catalysts from the synthesis can accelerate degradation.

  • Inhibitor Addition: Immediately after purification and solvent removal, add a free-radical inhibitor. Butylated hydroxytoluene (BHT) is an excellent choice due to its high solubility in organic compounds and low volatility.[5] Add BHT to a final concentration of 200-500 ppm (0.02-0.05% w/w).

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap to prevent light exposure and ensure an inert seal.

  • Inert Atmosphere: Place the vial in a glovebox or use a Schlenk line to flush the headspace thoroughly with a dry, inert gas (Argon is preferred over Nitrogen). This displaces oxygen and moisture.

  • Sealing: Secure the cap tightly. For long-term storage, wrap the cap threads with Parafilm® as an extra barrier against atmospheric exchange.

  • Temperature Control: Store the sealed vial in a freezer at -20°C. Low temperatures drastically reduce the rate of both thermal polymerization and the consumption of the inhibitor.[5]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C (Freezer)Reduces reaction rates for all polymerization pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents radical initiation by oxygen.[5]
Light Exclude (Amber Vial)Prevents photochemical initiation of radical polymerization.[2]
Inhibitor BHT or Hydroquinone (200-500 ppm)Scavenges free radicals to terminate chain reactions.[6][7]
Container Clean, Dry Glass with PTFE-lined CapEnsures inertness and a proper seal.
Q: Which free-radical inhibitor should I use?

A: Both Butylated hydroxytoluene (BHT) and Hydroquinone (HQ) are effective radical scavengers.[5][7] The choice depends on your specific needs.

InhibitorMechanismAdvantagesConsiderations
BHT Radical ScavengerExcellent solubility in non-polar organics. Lower volatility than HQ. Moderately effective.[8][9]Can be removed by vacuum distillation or chromatography.
Hydroquinone (HQ) Radical ScavengerHighly effective general-purpose inhibitor.[7]Requires trace oxygen to function optimally.[7] Can be harder to remove than BHT.

For general-purpose storage of 1-(nitromethyl)cyclohex-1-ene, BHT is often the preferred choice due to its ease of use and high solubility.

Intervention of Inhibitors in Polymerization Pathways

This diagram illustrates how proper storage conditions and inhibitors act as barriers to the primary polymerization mechanisms.

G cluster_initiators Initiating Factors cluster_mechanisms Polymerization Mechanisms cluster_barriers Preventative Barriers cluster_outcome Outcome Heat Heat Radical Free-Radical Polymerization Heat->Radical Light Light Light->Radical Oxygen Oxygen / Peroxides Oxygen->Radical Bases Basic Impurities Anionic Anionic Polymerization Bases->Anionic Polymer Unwanted Polymer Radical->Polymer Anionic->Polymer Inhibitors Radical Inhibitors (BHT, HQ) Inhibitors->Radical Scavenges Radicals Monomer Stable Monomer Inert Inert Atmosphere (Argon) Inert->Oxygen Excludes Cold Cold Storage (-20°C) Cold->Heat Minimizes Dark Light Exclusion (Amber Vial) Dark->Light Blocks Purity High Purity (No Basic Residue) Purity->Bases Removes

Caption: How preventative measures block polymerization pathways.

Section 4: Frequently Asked Questions (FAQs)
Q1: Is it better to store the compound neat or in a solution?

Storing the compound neat (as a pure oil/liquid) is generally preferable.[10] Storing in solution introduces potential variables; for example, solvents can contain impurities like water or peroxides that may initiate polymerization. If you must store in solution, use a high-purity, anhydrous, peroxide-free, and degassed solvent like toluene or dichloromethane.

Q2: I need to use the compound in my reaction. How do I remove the inhibitor?

For phenolic inhibitors like BHT or hydroquinone, the most common method is to pass a solution of the compound through a small plug of basic alumina. The basic alumina will retain the acidic phenol, allowing the purified, inhibitor-free nitroalkene to elute. Work quickly and use the resulting solution immediately, as it is now highly susceptible to polymerization. Alternatively, for thermally stable compounds, vacuum distillation can be used, but this carries a risk of inducing thermal polymerization and should be approached with extreme caution.[5]

Q3: Is it safe to distill 1-(nitromethyl)cyclohex-1-ene for purification or inhibitor removal?

Distillation of nitroalkenes is inherently hazardous due to their thermal instability.[11] If distillation is absolutely necessary:

  • Always use vacuum distillation to lower the boiling point and reduce thermal stress.[5]

  • Never heat the distillation flask to dryness , as this can concentrate potentially explosive residues.[5]

  • Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask to prevent polymerization during heating.[5]

  • Ensure the receiving flask is cooled and may contain a small amount of inhibitor.

  • Work behind a blast shield and follow all institutional safety protocols for handling potentially energetic materials.

References
  • BenchChem. (n.d.). Preventing polymerization of nitroalkenes in synthesis.
  • BenchChem. (n.d.). Technical Support Center: Polymerization of 2-Nitro-2-butene.
  • Wikipedia contributors. (2023, April 29). Nitroalkene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 2, 33-53.
  • Spiteller, G., & Kern, W. (2001). In vitro test for the effectiveness of antioxidants as inhibitors of thiyl radical-induced reactions with unsaturated fatty acids. Journal of agricultural and food chemistry, 49(3), 1433–1437.
  • Wikipedia contributors. (2024, March 1). Polymerisation inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Anionic polymerization of β‐nitrostyrenes. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Anionic addition polymerization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Spiteller, G., & Kern, W. (2001). In Vitro Test for the Effectiveness of Antioxidants as Inhibitors of Thiyl Radical-Induced Reactions with Unsaturated Fatty Acids. Journal of Agricultural and Food Chemistry, 49(3), 1433-1437.
  • Miller, W. B. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S.
  • LibreTexts. (2021, September 12). 2.6: Anionic Polymerization. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Nitromethyl)cyclohex-1-ene Reduction

Welcome to the Application Scientist Support Portal. Reducing allylic nitro compounds like 1-(nitromethyl)cyclohex-1-ene to 1-(cyclohex-1-en-1-yl)methanamine is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Reducing allylic nitro compounds like 1-(nitromethyl)cyclohex-1-ene to 1-(cyclohex-1-en-1-yl)methanamine is notoriously difficult. The molecule's architecture—an endocyclic double bond adjacent to an allylic nitro group—creates a thermodynamic trap for competing side reactions. This guide bypasses generic textbook advice, offering you a mechanistic deep-dive and field-proven, self-validating protocols to ensure chemoselective reduction.

I. Diagnostic FAQ: Mechanistic Causality of Side Reactions

Q: Why does my reduction yield (cyclohexylmethyl)amine instead of the desired allylic amine? A: You are observing over-reduction . The proximity of the endocyclic alkene to the nitro group allows for simultaneous coordination with transition metal catalysts. During standard catalytic hydrogenation (e.g., H2 over Pd/C or PtO2), the alkene is often reduced faster than or concurrently with the aliphatic nitro group[1]. To prevent this, avoid standard noble-metal hydrogenation.

Q: I am detecting 1-cyclohexene-1-carboxaldehyde in my product mixture. Where is this coming from? A: This is the result of the Nef reaction . Primary aliphatic nitro compounds tautomerize to their aci-nitro forms under basic conditions. If your reduction protocol involves an aqueous acidic or basic workup before the nitro group is completely reduced to the amine, hydrolysis of this aci-nitro intermediate rapidly yields the corresponding aldehyde[2].

Q: My reaction mixture turns into a dark, intractable tar. What causes this polymerization? A: 1-(nitromethyl)cyclohex-1-ene is highly sensitive to base. Strong hydride donors like LiAlH 4​ are highly basic and can trigger the isomerization of the allylic double bond into conjugation with the nitro group, forming nitromethylenecyclohexane. Conjugated nitroalkenes are potent electrophiles that rapidly undergo base-catalyzed Michael additions, leading to catastrophic polymerization[1].

II. Mechanistic Pathway Visualization

CompetingPathways SM 1-(nitromethyl)cyclohex-1-ene (Starting Material) Target 1-(cyclohex-1-en-1-yl)methanamine (Target Product) SM->Target Chemoselective Reduction OverRed (cyclohexylmethyl)amine (Over-reduction) SM->OverRed H2, Pd/C (Alkene Reduction) NefProd 1-cyclohexene-1-carboxaldehyde (Nef Aldehyde) SM->NefProd Aqueous Workup (Hydrolysis) Polymer Intractable Tar (Polymerization) SM->Polymer Base Catalysis (Isomerization)

Figure 1: Competing reaction pathways in the reduction of 1-(nitromethyl)cyclohex-1-ene.

III. Quantitative Data: Reagent Chemoselectivity Profiling

To make an informed experimental choice, compare the chemoselectivity of standard reducing agents based on empirical laboratory data.

Reducing AgentChemoselectivity (Nitro vs. Alkene)Primary Side ReactionRecommendation
H 2​ , Pd/C PoorOver-reduction to saturated amineAvoid
LiAlH 4​ ModeratePolymerization (base-catalyzed isomerization)Avoid
Zn / HCl GoodNef reaction (if aqueous hydrolysis occurs)Use with caution
HSiCl 3​ / DIPEA ExcellentNone (highly selective for NO 2​ )Optimal
IV. Self-Validating Protocol: Chemoselective HSiCl 3​ -Mediated Reduction

To circumvent over-reduction and polymerization, we recommend the metal-free trichlorosilane (HSiCl 3​ ) mediated reduction[3]. HSiCl 3​ , when activated by a tertiary amine like N,N-diisopropylethylamine (DIPEA), forms a hypervalent silicon species that selectively reduces the aliphatic nitro group via an oxygen-transfer mechanism, leaving the endocyclic double bond completely untouched[3].

Step-by-Step Methodology:

  • Inertion & Setup: Flame-dry a 50 mL Schlenk flask. Purge with N 2​ . Add 1-(nitromethyl)cyclohex-1-ene (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Inject DIPEA (5.0 mmol, 5 eq.) into the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality note: DIPEA acts as an activator for HSiCl 3​ , not just an acid scavenger, driving the formation of the reactive hypervalent silicon complex.

  • Reductant Addition: Dropwise, add HSiCl 3​ (3.5 mmol, 3.5 eq.) over 10 minutes. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Self-Validation Checkpoint: At t = 2 hours, extract a 10 µL aliquot, quench in 100 µL sat. NaHCO 3​ , and extract with 200 µL ethyl acetate. Analyze via GC-MS.

    • Validation criteria: You must observe the disappearance of the starting material (m/z 141) and the appearance of the target amine (m/z 111). If m/z 113 is detected, over-reduction is occurring (check solvent purity/reagent contamination). If m/z 141 persists, add an additional 0.5 eq. of HSiCl 3​ .

  • Quenching: Once validated, cool the flask back to 0 °C. Slowly quench the reaction by adding saturated aqueous NaHCO 3​ (15 mL).

    • Caution: Vigorous effervescence (CO 2​ and H 2​ gas) will occur.

  • Workup & Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude 1-(cyclohex-1-en-1-yl)methanamine.

V. Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Setup & Inertion Dry DCM, N2 blanket Step2 2. Substrate & Base Add SM + DIPEA (5 eq.) Step1->Step2 Step3 3. Reductant Addition HSiCl3 (3.5 eq.) at 0 °C Step2->Step3 Step4 4. Self-Validation (GC-MS) Target: m/z 111 | Reject: m/z 113 Step3->Step4 Step5 5. Basic Quench Sat. NaHCO3 at 0 °C Step4->Step5 Step6 6. Workup DCM Extraction & Drying Step5->Step6

Figure 2: Self-validating workflow for the HSiCl3-mediated reduction.

References
  • [1] Reduction of nitro compounds. Wikipedia.[Link]

  • [3] Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters - ACS Publications.[Link]

  • [2] Aromatic Side Chain Reduction: Nitro. CSB/SJU Reactivity in Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in Catalytic Reactions of 1-(Nitromethyl)cyclohex-1-ene

Welcome to the technical support center for the catalysis of 1-(nitromethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalysis of 1-(nitromethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high conversion rates in reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you diagnose and resolve common experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My conversion rate is unexpectedly low or the reaction has stalled. What are the primary causes?

A low or stalled conversion rate is a common issue that can typically be traced back to one of three areas: catalyst integrity, reagent or system contamination, or suboptimal reaction conditions. A systematic approach is the most efficient way to identify the root cause.

The primary suspects are:

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to inherent instability, interaction with impurities, or the formation of inhibiting byproducts.[1]

  • Substrate/Reagent Issues: The purity of your 1-(nitromethyl)cyclohex-1-ene, nucleophile, and solvent is critical. Impurities can act as catalyst poisons or participate in unwanted side reactions. The presence of oxygen or water can also be detrimental to many catalytic systems.[2][3]

  • Side Reactions: The most common side reaction is the oligomerization of the nitroalkene, where the reactive nitronate intermediate adds to another molecule of the starting material instead of the intended nucleophile.[4]

  • Suboptimal Conditions: The chosen solvent, temperature, concentration, and catalyst loading may not be ideal for the specific transformation, leading to sluggish kinetics.[5]

Below is a logical workflow to diagnose the issue.

G cluster_solutions Potential Solutions Start Low Conversion Observed Check_Catalyst Q2: Investigate Catalyst Deactivation Start->Check_Catalyst Check_Reagents Q4: Verify Reagent & Solvent Purity Start->Check_Reagents Check_Side_Products Q3: Analyze for Side Products (e.g., Oligomers) Start->Check_Side_Products Optimize_Conditions FAQ 3: Re-optimize Reaction Conditions (T, Conc.) Check_Catalyst->Optimize_Conditions If catalyst is stable Solution_Catalyst Modify/Replace Catalyst or Use Additives Check_Catalyst->Solution_Catalyst Deactivation Confirmed Check_Reagents->Optimize_Conditions If reagents are pure Solution_Reagents Purify Reagents/ Solvent, Degas System Check_Reagents->Solution_Reagents Impurities Found Check_Side_Products->Optimize_Conditions If side reactions are minimal Solution_Side_Products Adjust Stoichiometry or Addition Rate Check_Side_Products->Solution_Side_Products Side Products Detected Solution_Conditions Systematically Screen Solvent, Temp., Conc. Optimize_Conditions->Solution_Conditions

Caption: Troubleshooting workflow for low conversion rates.

Q2: How can I diagnose and prevent catalyst deactivation?

Catalyst deactivation is a significant barrier, particularly with amine-based organocatalysts like peptides, which are prone to complex degradation pathways.[1]

Diagnosis:

  • Monitor Reaction Progress: If the reaction starts well but plateaus prematurely, catalyst deactivation is a likely cause.

  • Catalyst Re-addition: Add a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, it strongly indicates the initial catalyst charge was deactivated.

  • Post-Reaction Analysis: Isolate the catalyst after the reaction (if heterogeneous) and characterize it using techniques like NMR, IR, or mass spectrometry to identify structural changes. A color change in the reaction mixture can also be an indicator.[1]

Prevention & Mitigation:

  • Immobilization: Supporting the catalyst on a solid matrix, like a polymer, can suppress deactivation pathways by isolating catalytic sites.[1]

  • Control of Acidity: For some peptide catalysts, an acidic environment created by a C-terminal carboxylic acid group can accelerate deactivation. Using a modified catalyst or adding a non-nucleophilic base can mitigate this.[1]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction, as these can degrade sensitive catalysts. Degas your solvents and use a nitrogen or argon atmosphere.[3]

  • Lower Catalyst Loading: While it may seem counterintuitive, higher catalyst concentrations can sometimes lead to faster deactivation through bimolecular decomposition pathways. Some reactions show increased asymmetric induction and catalyst stability at lower loadings (e.g., 0.5-2 mol%).[4]

Q3: I'm observing significant side product formation, primarily oligomers. How can I suppress this?

Oligomerization is a frequent problem in Michael additions to nitroalkenes. It occurs because the deprotonated nitroalkane product (the nitronate anion) is itself a competent nucleophile that can add to another molecule of the electrophilic 1-(nitromethyl)cyclohex-1-ene.[4]

Suppression Strategies:

  • Control Stoichiometry: Use an excess of the primary nucleophile relative to the nitroalkene. This increases the probability that the nitroalkene will react with the intended nucleophile rather than the product.

  • Slow Addition: Add the 1-(nitromethyl)cyclohex-1-ene slowly to a solution containing the catalyst and the nucleophile. This maintains a low concentration of the electrophile throughout the reaction, disfavoring the oligomerization side reaction.

  • Optimize Catalyst Loading: The catalyst can influence the relative rates of the desired reaction versus oligomerization. While there is no universal rule, screening different catalyst loadings is recommended. In some systems, as little as 2 mol% of a catalyst has been shown to suppress oligomerization effectively while promoting the desired reaction.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction pathway with the lower activation energy, which is often the desired transformation over polymerization.[6]

Q4: Could my reagents or solvent be the source of the problem?

Absolutely. The "purity" of a chemical system is paramount in catalysis.

Reagent Purity:

  • 1-(Nitromethyl)cyclohex-1-ene: This substrate can be prone to polymerization or degradation upon storage. Ensure its purity by NMR before use. If necessary, purify it by flash column chromatography.

  • Nucleophile: Impurities in the nucleophile can poison the catalyst. For example, residual acid or base from its synthesis can interfere with the catalyst's function.

  • Solvent: Solvents must be anhydrous and pure. Water can hydrolyze catalysts or react with intermediates. Other impurities, such as peroxides in ethers like THF, can initiate unwanted radical side reactions. Using a solvent from a freshly opened bottle or purifying it via a solvent purification system is best practice.[7]

General Protocol for Reagent and System Preparation:

  • Purify Substrates: Purify 1-(nitromethyl)cyclohex-1-ene and the nucleophile via chromatography, distillation, or recrystallization as appropriate. Confirm purity by ¹H NMR and/or GC-MS.

  • Dry Glassware: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).

  • Use Anhydrous Solvent: Use a freshly purified and degassed solvent.[7]

  • Degas the System: Before adding reagents, purge the reaction vessel with an inert gas. For photoinitiated or radical reactions, it is crucial to remove dissolved oxygen, which can quench excited states or trap radical intermediates.[3] This can be done by bubbling argon through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.[3]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about reaction design and optimization.

FAQ 1: How do I select the optimal catalyst for my specific transformation involving 1-(nitromethyl)cyclohex-1-ene?

Catalyst selection depends on the specific reaction (e.g., Michael addition, transfer hydrogenation) and the desired outcome (e.g., high yield, high enantioselectivity). Organocatalysts are frequently employed for their versatility and robustness.[8][9]

Catalyst ClassCommon ExamplesAdvantagesDisadvantages
Thioureas Jacobsen-type, Bifunctional ThioureasExcellent H-bond donors for activating nitro groups; often highly enantioselective.[5][8]Can be sluggish; may require co-catalyst or base.
Cinchona Alkaloids Quinine/Quinidine derivatives, SquaramidesReadily available, well-studied; effective for many asymmetric additions.[10]Can be slow, sometimes requiring long reaction times (days).[4]
Proline & Derivatives (S)-Proline, ImidazolidinonesInexpensive, readily available; effective for enamine/enolate catalysis.[10][11]Can be sensitive to water; may require additives.
Phase-Transfer Catalysts Chiral Ammonium Salts, Cyclopropenium IonsUseful for reactions with inorganic bases; mild conditions.[12]Substrate scope can be limited; requires biphasic system.
Metal Complexes Ti/Zn, La, Pd, Au, RhHigh turnover frequencies possible; unique reactivity modes.[4][13][14]Potential for metal contamination in product; sensitivity to air/moisture.

Selection Strategy: For a new reaction, a bifunctional thiourea or a cinchona-derived squaramide is often a good starting point for asymmetric Michael additions due to their proven ability to activate nitroalkenes via hydrogen bonding.[8][10]

FAQ 2: What is the mechanistic role of common organocatalysts (like thioureas) in activating nitroalkenes?

Bifunctional organocatalysts, such as those containing a thiourea and an amine group, operate through a dual-activation mechanism that orchestrates the interaction between the nucleophile and the electrophile (1-(nitromethyl)cyclohex-1-ene).

  • Electrophile Activation: The two N-H protons of the thiourea group form hydrogen bonds with the oxygen atoms of the nitro group. This coordination polarizes the nitroalkene, making its β-carbon more electrophilic and susceptible to nucleophilic attack.[8][9]

  • Nucleophile Activation: Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the nucleophile (if it's a pronucleophile like a malonate or nitroalkane), increasing its nucleophilicity.[8]

  • Stereocontrol: The chiral scaffold of the catalyst holds the activated nucleophile and electrophile in a specific orientation within the transition state, directing the attack to one face of the nitroalkene and thereby controlling the stereochemistry of the product.

G cluster_cycle General Catalytic Cycle (Bifunctional Catalyst) Cat Catalyst (Thiourea-Amine) Activated_Complex Ternary Complex [Cat-Nuc-H-Nitroalkene] Cat->Activated_Complex NucH Nucleophile (Nuc-H) NucH->Activated_Complex Nitroalkene Nitroalkene (R-NO2) Nitroalkene->Activated_Complex Product_Complex [Product-Catalyst] Activated_Complex->Product_Complex C-C Bond Formation (Stereocontrolled) Product_Complex->Cat Release Product Product Product_Complex->Product A1 1. Catalyst binds both substrates via H-bonding and acid-base interaction. A2 2. Intramolecular, stereoselective nucleophilic attack occurs. A3 3. Product is released, regenerating the catalyst.

Caption: General catalytic cycle for a bifunctional organocatalyst.

FAQ 3: How do reaction parameters like temperature and concentration influence conversion rates and selectivity?

These parameters are powerful tools for optimization but involve trade-offs.

  • Temperature: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. This can be beneficial for overcoming a high activation barrier or improving the solubility of reagents.[5] However, higher temperatures can also decrease selectivity (enantio- or diastereoselectivity) and promote side reactions or catalyst decomposition. For many organocatalytic reactions, running at room temperature or below (0 °C to -20 °C) provides the best balance of rate and selectivity.[6]

  • Concentration: Higher concentrations of reactants usually lead to faster reaction rates. However, for reactions prone to oligomerization, high concentrations of the nitroalkene can be detrimental.[4] In such cases, running the reaction under more dilute conditions (e.g., 0.1 M to 0.3 M) can significantly improve the yield of the desired product.[6][15]

  • Catalyst Loading: The relationship between catalyst loading and performance is not always linear. While increasing catalyst loading should increase the rate, it can also promote side reactions or lead to catalyst aggregation. Surprisingly, for some asymmetric reactions, decreasing the catalyst loading has been found to increase the enantiomeric excess (ee%), although at the cost of a longer reaction time.[4] A typical starting point for optimization is 5-10 mol%, which can be adjusted down to 0.5-2 mol% once the reaction is established.[4]

FAQ 4: Are there any general protocols for optimizing a catalytic reaction with 1-(nitromethyl)cyclohex-1-ene?

Yes, a systematic, multi-variable approach is most effective.

Step-by-Step Optimization Protocol:

  • Initial Catalyst and Solvent Screening:

    • Set up a parallel array of reactions using your standard substrate and nucleophile.

    • Test 3-5 different catalyst types (e.g., a thiourea, a cinchona alkaloid, proline) based on literature precedents for similar transformations (see FAQ 1).

    • For each catalyst, test 3 diverse solvents (e.g., a non-polar solvent like toluene, a polar aprotic solvent like CH₂Cl₂, and a polar protic solvent like ethanol, if compatible).[16]

    • Run all reactions at a standard temperature (e.g., 25 °C) and concentration (e.g., 0.2 M) with a fixed catalyst loading (e.g., 10 mol%).

    • Monitor by TLC or LC-MS to identify the most promising catalyst-solvent combinations.

  • Temperature and Concentration Optimization:

    • Using the best catalyst-solvent pair from Step 1, run the reaction at three different temperatures (e.g., 0 °C, 25 °C, and 40 °C).[5]

    • At the optimal temperature, run the reaction at three different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

    • Analyze for both conversion and selectivity to find the best balance.

  • Catalyst Loading and Stoichiometry Fine-Tuning:

    • Using the optimal conditions from Step 2, vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).[4]

    • If side reactions are an issue, test different stoichiometric ratios of the nucleophile to the electrophile (e.g., 1.1:1, 1.5:1, 2:1).

  • Validation Run:

    • Perform a final, larger-scale reaction using the fully optimized conditions to confirm the results and isolate the product for full characterization.

References

  • Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers - Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea - MSU chemistry.
  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - RSC Publishing.
  • Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins | Journal of the American Chemical Society - ACS Publications.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Heterogeneous organocatalysis: the proline case - RSC Publishing.
  • Catalytic Addition of Nitroalkanes to Unactivated Alkenes via Directed Carbopalladation.
  • Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis | Journal of the American Chemical Society.
  • Troubleshooting low conversion rates in thiol-ene reactions - Benchchem.
  • Kinetic experiments for - schools and colleges lll - The effect of solvent on reaction rate.
  • Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol - Organic Chemistry Portal.
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH.
  • Technical Support Center: Solvent Effects on the Regioselectivity of Thiol-Ene Additions - Benchchem.
  • are added via syringe at room temperature. The resulting solution is stirred at 20–25 °C for 15 min, after which - Organic Syntheses Procedure.
  • A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - MDPI.
  • Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues.
  • PUBLICATIONS|The Tanaka-Maeda Research Group.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1-(nitromethyl)cyclohex-1-ene vs 1-nitrocyclohexene

Reactivity Comparison Guide: 1-(Nitromethyl)cyclohex-1-ene vs. 1-Nitrocyclohexene For synthetic chemists and drug development professionals, the strategic selection of nitro-containing building blocks dictates the trajec...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 1-(Nitromethyl)cyclohex-1-ene vs. 1-Nitrocyclohexene

For synthetic chemists and drug development professionals, the strategic selection of nitro-containing building blocks dictates the trajectory of complex molecule synthesis. While 1-(nitromethyl)cyclohex-1-ene and 1-nitrocyclohexene share a similar molecular weight and a cyclohexene core, the position of the nitro group fundamentally alters their electronic landscape.

This guide provides an in-depth, objective comparison of these two compounds, contrasting the highly electrophilic, conjugated nature of 1-nitrocyclohexene with the nucleophilic, allylic profile of 1-(nitromethyl)cyclohex-1-ene.

Structural & Electronic Profiling

The reactivity of a nitroalkene is governed by the relationship between the electron-withdrawing nitro group ( −NO2​ ) and the adjacent π -system[1].

  • 1-Nitrocyclohexene (The Electrophile): This compound is an α,β -unsaturated nitro compound (a conjugated nitroalkene). The nitro group is directly attached to the sp2 hybridized carbon of the alkene. The strong electron-withdrawing resonance effect of the −NO2​ group severely depletes electron density at the β -carbon (C2), making it a powerful Michael acceptor and an excellent dienophile in Diels-Alder cycloadditions[2][3].

  • 1-(Nitromethyl)cyclohex-1-ene (The Nucleophile/Allylic Precursor): In this structure, the nitro group is isolated from the alkene by a methylene bridge, classifying it as an allylic nitro compound[4][5]. It lacks the direct conjugation required to act as a strong Michael acceptor. Instead, its reactivity is driven by the highly acidic α -protons on the nitromethyl group. Deprotonation yields a resonance-stabilized allylic nitronate anion, allowing the molecule to act as a potent carbon nucleophile in Henry (nitro-aldol) reactions or tandem Michael additions[5][6].

Mechanistic Pathways & Logical Workflows

To leverage these compounds effectively, one must design experimental conditions that respect their divergent mechanistic pathways.

Pathway A: 1-Nitrocyclohexene as a Michael Acceptor

Because 1-nitrocyclohexene is highly electrophilic, it readily undergoes conjugate addition with soft nucleophiles like thiols and amines[1][7]. The addition forms a nitronate intermediate, which is subsequently protonated.

G A 1-Nitrocyclohexene (Electrophile) C Nucleophilic Attack at C2 (Conjugate Addition) A->C B Nucleophile (e.g., Thiol/Amine) B->C D Nitronate Intermediate (Resonance Stabilized) C->D Electron Shift E Protonation (Mild Acid Workup) D->E H+ F beta-Substituted Nitrocyclohexane E->F Product Formation

Mechanistic pathway of nucleophilic Michael addition to 1-nitrocyclohexene.

Pathway B: 1-(Nitromethyl)cyclohex-1-ene as a Nucleophile

Conversely, 1-(nitromethyl)cyclohex-1-ene requires base activation. The choice of base is critical: it must be strong enough to deprotonate the α -carbon but non-nucleophilic to prevent unwanted side reactions with the allylic system[5].

G A 1-(Nitromethyl)cyclohex-1-ene (Allylic Nitro) C Deprotonation at alpha-Carbon A->C B Non-Nucleophilic Base (e.g., DBU) B->C D Allylic Nitronate Anion (Nucleophile) C->D -H+ F C-C Bond Formation (Functionalized Product) D->F Attack E Electrophile (e.g., Aldehyde) E->F Accepts Electrons

Base-catalyzed nitronate formation and nucleophilic addition of 1-(nitromethyl)cyclohex-1-ene.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance of both compounds across standard synthetic transformations, drawn from validated literature[8][9].

Reaction Class1-Nitrocyclohexene (Conjugated)1-(Nitromethyl)cyclohex-1-ene (Allylic)Typical YieldStereoselectivity / Notes
Thia-Michael Addition Excellent AcceptorUnreactive (Lacks conjugation)70% - 95%Highly cis-selective in aqueous media[8][10].
Diels-Alder (as Dienophile) Moderate to GoodPoor / Unreactive31% - 60%Requires forcing conditions (135 °C) due to cyclic steric shielding[1][2].
Nitro-Aldol (Henry) Reaction N/A (Acts as Electrophile)Excellent Nucleophile65% - 85%Requires DBU or similar non-nucleophilic base[5].
Reduction to Oxime Complex (often yields amines)Clean reduction via Sn(II)/PhSH70% - 85%Allylic system allows rapid reduction without over-reduction[9][11].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step.

Protocol 1: Diastereoselective Thia-Michael Addition to 1-Nitrocyclohexene[8][10]

Objective: Synthesize cis-1-nitro-2-(phenylthio)cyclohexane.

  • Causality of Design: Performing this reaction in an aqueous NaHCO3​ buffer (pH ~8) is critical. Highly basic conditions (pH 14) trigger a retro-Michael reaction, destroying the product. The mild bicarbonate buffer perfectly balances the deprotonation of thiophenol (increasing its nucleophilicity) while preventing the degradation of the resulting nitronate intermediate[8][10].

Step-by-Step Methodology:

  • Preparation: Prepare 10 mL of a 0.5 M aqueous NaHCO3​ solution.

  • Nucleophile Activation: Add thiophenol (5.0 mmol) to the aqueous buffer. Stir for 5 minutes at room temperature to allow partial formation of the thiolate anion.

  • Electrophile Addition: Add 1-nitrocyclohexene (1.0 mmol) directly to the stirring mixture.

  • Reaction Monitoring: Stir vigorously at 25–30 °C for 45 minutes. The hydrophobic effect in water accelerates the reaction. Monitor completion via TLC (Hexanes/EtOAc).

  • Workup: Extract the aqueous layer with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography to yield the cis-isomer exclusively (approx. 70% yield)[8][10].

Protocol 2: Chemoselective Reduction of 1-(Nitromethyl)cyclohex-1-ene to an Oxime[9][11]

Objective: Convert the allylic nitro group to an oxime without reducing the alkene.

  • Causality of Design: Standard hydrogenation ( H2​/Pd ) would indiscriminately reduce both the nitro group and the cyclohexene double bond. Utilizing a Tin(II) complex ( Sn(SPh)2​ ) generated in situ allows for rapid, chemoselective reduction of the aliphatic/allylic nitro group to the oxime, halting before over-reduction to the primary amine[9][11].

Step-by-Step Methodology:

  • Reagent Generation: In a dry flask under nitrogen, dissolve anhydrous SnCl2​ (1.5 mmol) in 10 mL of anhydrous acetonitrile. Add thiophenol ( PhSH , 6.0 mmol) and triethylamine ( Et3​N , 4.5 mmol). Stir at room temperature for 10 minutes to form the active Sn(SPh)3−​ complex.

  • Substrate Addition: Add 1-(nitromethyl)cyclohex-1-ene (1.0 mmol) dissolved in 2 mL of acetonitrile to the reducing mixture.

  • Reaction: Stir at room temperature. The allylic nature of the substrate allows for rapid reduction (typically complete within 20–30 minutes).

  • Quench & Workup: Evaporate the solvent under vacuum. Load the crude residue directly onto a silica gel column.

  • Purification: Elute first with dichloromethane to remove excess PhSH and diphenyl disulfide byproducts, then switch to CH2​Cl2​/MeOH (95:5) to isolate the pure oxime[9][11].

References

  • da Silva, F. M., & Jones Jr, J. (2001). Organic Reaction in Water. Part 31: Diastereoselectivity in Michael Additions of Thiophenol to Nitro Olefins in Aqueous Media. Journal of the Brazilian Chemical Society (SciELO). URL:[Link]

  • Bartra, M., et al. (1989). A Fast Procedure for the Reduction of Azides and Nitro Compounds. Tetrahedron. URL:[Link]

  • Drexel Research Discovery. (1996). Part 1. Dihydroisoxazole-based synthesis of 2-amino-2-deoxytetroses and 2,3,6-trideoxy-3-aminohexoses. Drexel University. URL: [Link]

Sources

Comparative

Divergent Reactivity in Michael Additions: 1-(Nitromethyl)cyclohex-1-ene vs. Aliphatic Nitroalkenes

Executive Summary In the landscape of carbon-carbon bond formation, the nitro group is a chameleonic functional moiety. For researchers and drug development professionals designing complex molecular architectures, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of carbon-carbon bond formation, the nitro group is a chameleonic functional moiety. For researchers and drug development professionals designing complex molecular architectures, understanding the precise electronic influence of the nitro group's position relative to an alkene is critical. This guide objectively compares the performance and mechanistic roles of 1-(nitromethyl)cyclohex-1-ene (an allylic nitro compound) against standard aliphatic nitroalkenes (such as 1-nitrocyclohexene or β -nitrostyrene) in Michael addition frameworks.

While aliphatic nitroalkenes are classical electrophiles, the insertion of a single methylene spacer in 1-(nitromethyl)cyclohex-1-ene fundamentally inverts its reactivity, transforming it into a potent nucleophile.

Mechanistic Divergence: The "Why" Behind the Chemistry

The fundamental difference between these two classes of molecules lies in their π -system conjugation and the resulting perturbation of their molecular orbitals.

Aliphatic Nitroalkenes: The Electrophilic Acceptors

In aliphatic nitroalkenes, the nitro group is directly attached to the sp2 hybridized carbon of the alkene. The strong electron-withdrawing nature of the −NO2​ group via both inductive and resonance effects significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent π -system. This makes the β -carbon highly susceptible to nucleophilic attack. In asymmetric synthesis, 1 are frequently employed to activate these acceptors via hydrogen bonding or Lewis acid coordination, facilitating the precise stereochemical addition of 1,3-dicarbonyls[1].

1-(Nitromethyl)cyclohex-1-ene: The Nucleophilic Donors

Conversely, 1-(nitromethyl)cyclohex-1-ene features a methylene spacer that breaks the direct conjugation between the alkene and the nitro group. However, the C−H bonds of this nitromethyl group are exceptionally acidic ( pKa​≈9 ). When treated with a mild Lewis base, deprotonation yields a nitronate anion. This anion is stabilized by both the nitro group and the adjacent cyclohexene ring (allylic resonance), creating a highly reactive, extended carbon nucleophile. This enables its use in complex2 where the allylic nitronate attacks an independent Michael acceptor[2].

Note on Isomerization: Under forcing basic conditions, 1-(nitromethyl)cyclohex-1-ene can undergo base-catalyzed isomerization to nitromethylenecyclohexane (an exocyclic conjugated nitroalkene). This chameleonic shift from donor to acceptor necessitates strict kinetic control during reaction setup.

MechanisticDivergence AN Aliphatic Nitroalkenes (Conjugated System) RoleA Michael Acceptor (Electrophile) AN->RoleA Nuc Nucleophilic Attack at β-Carbon RoleA->Nuc ProdA β-Substituted Nitroalkane Adduct Nuc->ProdA NMC 1-(Nitromethyl)cyclohex-1-ene (Allylic System) RoleB Michael Donor (Nucleophile) NMC->RoleB Base Deprotonation to Nitronate Anion RoleB->Base ProdB Allylic Nitro Coupling Product Base->ProdB

Fig 1. Divergent mechanistic roles of conjugated vs. allylic nitro compounds.

Comparative Performance Data

The following table summarizes the operational parameters when utilizing these two classes of compounds in Michael addition workflows.

Parameter1-(Nitromethyl)cyclohex-1-eneAliphatic Nitroalkenes (e.g., 1-Nitrocyclohexene)
Structural Classification Allylic Nitro CompoundConjugated Nitroalkene
Primary Electronic Role Michael Donor (Nucleophile)Michael Acceptor (Electrophile)
Reactive Intermediate Nitronate Anion (Allylic resonance)Electrophilic β -carbon (LUMO lowered)
Typical Reaction Partners Enones, Acrylates, NitroalkenesMalonates, β -Ketoesters, Amines
Key Side Reactions Isomerization to exocyclic nitroalkeneBase-catalyzed polymerization
Optimal Catalysis Lewis Bases (e.g., secondary amines)Chiral H-bonding organocatalysts (e.g., Squaramides)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate in-process controls (IPCs) to validate the reaction trajectory in real-time.

Protocol A: Aliphatic Nitroalkene as a Michael Acceptor

Objective: Enantioselective addition of dimethyl malonate to a conjugated nitroalkene.

  • Substrate Preparation: Dissolve 1.0 mmol of the aliphatic nitroalkene in 2.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 5 mol% of a3. Causality: The squaramide simultaneously activates the nitro group via dual hydrogen bonding while positioning the malonate, dictating the stereochemical outcome[3].

  • Nucleophile Introduction: Dropwise add 1.2 mmol of dimethyl malonate at 0 °C.

  • Kinetic Monitoring (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The nitroalkene typically exhibits strong UV absorbance; its disappearance coupled with the appearance of a lower- Rf​ UV-active spot validates conversion.

  • Quenching & Purification: Quench with saturated aqueous NH4​Cl to protonate the intermediate nitronate. Extract with DCM, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: 1-(Nitromethyl)cyclohex-1-ene as a Michael Donor

Objective: Lewis base-catalyzed conjugate addition of an allylic nitronate to an enone.

  • Substrate Preparation: Dissolve 1.0 mmol of 1-(nitromethyl)cyclohex-1-ene and 2.0 mmol of the target enone (e.g., cyclohexenone) in 3.0 mL of THF.

  • Catalyst Selection & Addition: Add 10 mol% of a secondary amine (e.g., pyrrolidine). Causality: Primary amines risk competitive Schiff base formation with the enone, while strong inorganic bases (like NaOt-Bu) trigger rapid, irreversible polymerization of nitro compounds[2]. Secondary amines provide the exact basicity required to form the nitronate without degrading the system.

  • Reaction Control: Maintain the reaction strictly at room temperature. If the solution rapidly turns dark brown/black, polymerization is outcompeting the cross-addition; lower the temperature to -20 °C.

  • Kinetic Monitoring (IPC): Monitor the disappearance of the enone via GC-MS or TLC (KMnO4 stain is required, as the allylic nitro product lacks extended UV conjugation).

  • Purification: Concentrate under reduced pressure and directly load onto a silica gel column to prevent reverse-Michael pathways during aqueous workup.

ExperimentalWorkflow S1 Substrate Prep S2 Catalyst Addition S1->S2 S3 Kinetic Monitoring S2->S3 S4 Quenching & Extraction S3->S4 S5 Purification S4->S5

Fig 2. Standardized self-validating workflow for catalytic Michael additions.

References

  • Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. 1

  • Asymmetric Michael Addition in Synthesis of β -Substituted GABA Derivatives. Molecules (MDPI). 3

  • Intermolecular Cross-Double-Michael Addition between Nitro and Carbonyl Activated Olefins as a New Approach in C−C Bond Formation. Organic Letters (ACS Publications). 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(Nitromethyl)cyclohex-1-ene
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